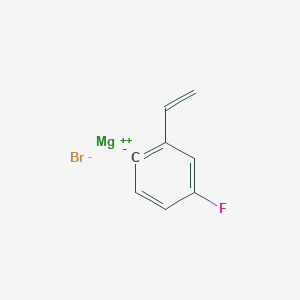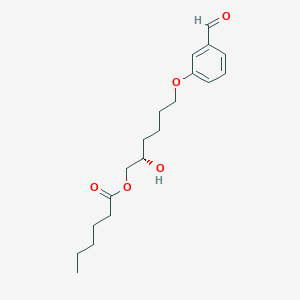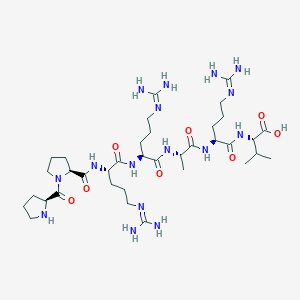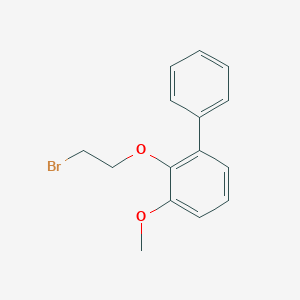![molecular formula C12H13N3O B12616760 2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol CAS No. 920512-12-5](/img/structure/B12616760.png)
2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol is an organic compound that belongs to the class of phenylpyridines These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method is the reaction of aromatic aldehydes with malononitrile and indolin-3-one in the presence of ammonium acetate as a catalyst in ethanol . Another approach involves the use of pyridine derivatives and appropriate amines under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods is crucial to optimize the production process and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The amino and hydroxyl groups can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines and alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines and alcohols.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-5-{[(pyridin-4-yl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity . The pyridinylamino group can interact with aromatic residues in proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methylpyridine: This compound has similar structural features but lacks the hydroxyl group, making it less versatile in forming hydrogen bonds.
4-(2-amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol: This compound has an imidazo ring instead of a pyridine ring, leading to different chemical properties and applications.
2-Amino-5-phenylpyridine:
Eigenschaften
CAS-Nummer |
920512-12-5 |
|---|---|
Molekularformel |
C12H13N3O |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
2-amino-5-[(pyridin-4-ylamino)methyl]phenol |
InChI |
InChI=1S/C12H13N3O/c13-11-2-1-9(7-12(11)16)8-15-10-3-5-14-6-4-10/h1-7,16H,8,13H2,(H,14,15) |
InChI-Schlüssel |
CSFUVESEVADTOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CNC2=CC=NC=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12616696.png)
![{[9-(Octane-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12616701.png)


![5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12616720.png)
![(Azetidin-1-yl)[(8S)-2,3-dimethyl-8-(2-methylphenyl)-3,6,7,8-tetrahydropyrano[2,3-e]benzimidazol-5-yl]methanone](/img/structure/B12616723.png)
![1,2,3,4,5-Pentafluoro-6-[2,4,6-trifluoro-3-(2,3,4,5,6-pentafluorophenyl)phenyl]benzene](/img/structure/B12616734.png)
![[(9-Nonyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12616739.png)
![Ethyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoate](/img/structure/B12616748.png)

![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12616755.png)
